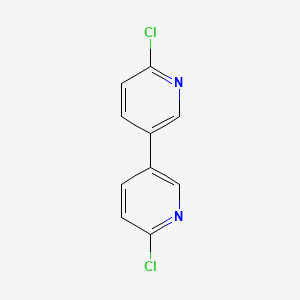

6,6'-Dichloro-3,3'-bipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(6-chloropyridin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-3-1-7(5-13-9)8-2-4-10(12)14-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIAROROTBNXKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CN=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654747 | |

| Record name | 6,6'-Dichloro-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206438-08-6 | |

| Record name | 6,6'-Dichloro-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's In-Depth Technical Guide to the Solubility of 6,6'-Dichloro-3,3'-bipyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Uncharted Waters of Solubility

In the realm of chemical synthesis and pharmaceutical development, understanding the solubility of a compound is not merely a preliminary step; it is a cornerstone of process optimization, formulation design, and, ultimately, therapeutic efficacy. 6,6'-Dichloro-3,3'-bipyridine, a halogenated heterocyclic compound, presents a unique set of characteristics that make its interaction with organic solvents a subject of considerable interest. Its rigid bipyridyl core, substituted with electron-withdrawing chlorine atoms, governs its polarity and potential for intermolecular interactions, thereby dictating its solubility profile.

This technical guide is born out of the recognition that while the importance of this compound as a building block in various synthetic applications is growing, a comprehensive, centralized resource detailing its solubility in common organic solvents is conspicuously absent from the readily available scientific literature. Therefore, this document endeavors to fill that void. It is designed not as a static repository of data, but as a dynamic guide for the practicing scientist. Herein, you will find a robust theoretical framework for predicting solubility, a meticulously detailed experimental protocol for its precise determination, and expert guidance on the interpretation and application of the resulting data. This guide empowers you, the researcher, to generate reliable and reproducible solubility data tailored to your specific needs, fostering a deeper understanding of this versatile compound and accelerating your research and development endeavors.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[1] The solubility of a solid in a liquid solvent is a thermodynamic process governed by the free energy change of mixing. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. In the case of this compound, its solubility is primarily influenced by a delicate interplay of polarity, molecular structure, and the potential for specific intermolecular forces.

The presence of two pyridine rings imparts a degree of polarity to the molecule, while the two chlorine atoms, being electronegative, further enhance this polarity and introduce sites for potential halogen bonding.[2] However, the overall molecule is relatively nonpolar and lacks traditional hydrogen bond donors. Consequently, its solubility is expected to be favored in solvents that can effectively engage in dipole-dipole interactions and dispersion forces. Aromatic solvents may also offer favorable π-π stacking interactions with the bipyridine rings.[3]

The following diagram illustrates the key molecular interactions that influence the dissolution of this compound in an organic solvent.

Caption: Key intermolecular forces governing the solubility of this compound.

A Rigorous Experimental Protocol for Solubility Determination

The absence of readily available quantitative solubility data for this compound necessitates a reliable and reproducible experimental protocol. The following is a detailed, step-by-step methodology based on the widely accepted isothermal shake-flask method.[4] This method allows for the determination of the equilibrium solubility of a compound in a given solvent at a specified temperature.

Materials and Equipment

-

Solute: this compound (purity ≥ 98%)

-

Solvents: A range of common organic solvents of analytical grade or higher (e.g., methanol, ethanol, acetone, dichloromethane, chloroform, ethyl acetate, tetrahydrofuran, dimethyl sulfoxide, N,N-dimethylformamide).

-

Equipment:

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Centrifuge (optional)

-

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for determining the solubility of this compound.

Sources

The Elusive Bridging Ligand: A Technical Guide to Substituted 3,3'-Bipyridines and the Potential Role of 6,6'-Dichloro-3,3'-bipyridine

Abstract

This technical guide delves into the nuanced role of substituted 3,3'-bipyridines as bridging ligands in the architecture of coordination complexes and supramolecular assemblies. While direct and extensive research on 6,6'-Dichloro-3,3'-bipyridine as a bridging ligand is notably scarce in publicly accessible literature, this guide constructs a comprehensive framework based on the well-established principles of coordination chemistry and the documented behavior of analogous substituted bipyridine ligands. By examining the interplay of steric and electronic effects imparted by substituents, particularly halogens, we extrapolate the potential coordination modes, synthetic considerations, and prospective applications of this intriguing yet under-explored molecule. This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in the rational design of novel metal-organic materials and catalysts.

Introduction: The Architectural Significance of Bipyridine Ligands

Bipyridine and its derivatives are cornerstones in the field of coordination chemistry, prized for their ability to form stable complexes with a vast array of metal ions.[1] Their rigid, planar structure and robust coordination capabilities make them ideal building blocks for constructing intricate molecular architectures, from discrete polynuclear complexes to extended metal-organic frameworks (MOFs).[2] The specific isomerism of the bipyridine core, along with the nature and position of substituents, dictates the geometric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity, photophysical characteristics, and host-guest chemistry.

Among the various bipyridine isomers, the 3,3'-bipyridine scaffold presents a unique geometric disposition of its nitrogen donors, predisposing it to act as a bridging ligand that can link multiple metal centers. This guide focuses on the role of substituted 3,3'-bipyridines, with a particular emphasis on the anticipated, yet largely undocumented, contributions of chloro-substituents at the 6 and 6' positions.

The Structural Landscape of 3,3'-Bipyridine as a Bridging Ligand

The divergent orientation of the nitrogen lone pairs in 3,3'-bipyridine prevents it from acting as a chelating ligand to a single metal center, a role more characteristic of its 2,2'-bipyridine counterpart. Instead, it excels at bridging two or more metal ions, leading to the formation of coordination polymers and other extended structures.

Diagram 1: Coordination Modes of 3,3'-Bipyridine

The rotational freedom around the C3-C3' bond allows for a range of dihedral angles between the two pyridine rings, influencing the overall topology of the resulting coordination network. The introduction of substituents, such as chloro groups at the 6 and 6' positions, is expected to exert significant steric and electronic effects on this bridging behavior.

The Influence of 6,6'-Dichloro Substitution: A Mechanistic Perspective

While specific experimental data for this compound is limited, we can infer its properties based on established principles of physical organic and coordination chemistry.

Steric Hindrance and Conformational Control

The presence of chlorine atoms at the 6 and 6' positions, ortho to the nitrogen donors, would introduce significant steric bulk. This steric hindrance can be expected to:

-

Influence the Dihedral Angle: The repulsion between the chloro substituents and the coordinated metal centers or other ligands could force a larger dihedral angle between the pyridine rings, leading to more open and potentially porous network structures.

-

Dictate Coordination Geometry: The steric demands of the ligand may favor metal centers with specific coordination geometries that can accommodate the bulky ligand.

-

Kinetic Stabilization: The steric shielding of the metal center could enhance the kinetic stability of the resulting complexes, potentially slowing down ligand exchange reactions.

Electronic Effects of Chloro Substituents

The chloro group is an electron-withdrawing substituent due to its inductive effect, while it can also act as a weak π-donor through its lone pairs. In the context of a pyridine ring, the net effect is typically electron-withdrawing. This would:

-

Modulate Lewis Basicity: The electron-withdrawing nature of the chlorine atoms would decrease the electron density on the nitrogen atoms, thereby reducing the Lewis basicity of the ligand. This could lead to weaker metal-ligand bonds compared to unsubstituted 3,3'-bipyridine.

-

Impact Redox Properties: The electron-withdrawing substituents would make the bipyridine ligand more difficult to oxidize and easier to reduce. This can have a profound impact on the electrochemical and photophysical properties of the corresponding metal complexes. For instance, in ruthenium and rhenium complexes, such modifications can tune the energy of metal-to-ligand charge transfer (MLCT) transitions.[3]

Synthetic Pathways to Substituted 3,3'-Bipyridines

Diagram 2: Proposed Synthetic Approach

Experimental Protocol: A Generalized Approach for Substituted 3,3'-Bipyridine Synthesis

The following protocol is a generalized procedure based on common cross-coupling methodologies for bipyridine synthesis. Optimization would be necessary for the specific case of this compound.

-

Reactant Preparation: Start with a suitable precursor such as 2-chloro-5-bromopyridine.

-

Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), combine the pyridine precursor with a palladium or nickel catalyst (e.g., Pd(PPh₃)₄ or NiCl₂(dppe)) and a suitable coupling reagent (e.g., bis(pinacolato)diboron for a Suzuki coupling approach, or a zero-valent metal for an Ullmann-type coupling).

-

Solvent and Base: Dissolve the reactants in an appropriate solvent (e.g., DMF, toluene, or dioxane) and add a base (e.g., K₂CO₃ or Cs₂CO₃) if required by the specific coupling mechanism.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C and monitor the reaction progress using techniques like TLC or GC-MS.

-

Workup and Purification: After the reaction is complete, cool the mixture, filter off any solids, and extract the product into an organic solvent. The crude product is then purified using column chromatography or recrystallization to yield the desired substituted 3,3'-bipyridine.

Prospective Applications

The unique structural and electronic features anticipated for complexes of this compound suggest its potential utility in several advanced applications.

Catalysis

The defined coordination geometry and the potential for creating porous, catalytically active sites within a metal-organic framework make this ligand a candidate for applications in heterogeneous catalysis. The electron-withdrawing nature of the chloro-substituents could also influence the reactivity of the metal center in homogeneous catalysis.

Luminescent Materials and Sensors

The photophysical properties of bipyridine-containing metal complexes are highly tunable. The introduction of chloro-substituents can alter the emission wavelengths and quantum yields of luminescent complexes.[4] This could lead to the development of new materials for organic light-emitting diodes (OLEDs) or as sensitive luminescent probes for detecting specific analytes.

Crystal Engineering and Supramolecular Chemistry

The predictable, yet tunable, bridging nature of substituted 3,3'-bipyridines makes them excellent candidates for crystal engineering. By carefully selecting the metal ion and reaction conditions, it should be possible to construct a variety of supramolecular architectures with tailored topologies and functionalities.[5][6]

Conclusion and Future Outlook

While this compound remains a largely unexplored building block in coordination chemistry, the foundational principles governing the behavior of substituted bipyridines provide a strong basis for predicting its potential as a versatile bridging ligand. The interplay of steric hindrance and electron-withdrawing effects from the chloro-substituents is expected to yield metal complexes with unique structural, electronic, and reactive properties.

Future research should focus on the definitive synthesis and characterization of this compound and its coordination complexes. X-ray crystallographic studies of its metal complexes would be invaluable in confirming its bridging modes and the influence of the chloro-substituents on the resulting supramolecular architectures. A systematic investigation of the catalytic and photophysical properties of these novel materials would undoubtedly open new avenues in the rational design of functional molecular systems.

References

-

Recent Progress on the Synthesis of Bipyridine Derivatives. PMC. [Link]

-

Bipyridine-Based Nanosized Metal–Organic Framework with Tunable Luminescence by a Postmodification with Eu(III): An Experimental and Theoretical Study. The Journal of Physical Chemistry C. [Link]

-

Visible light switching of metallosupramolecular assemblies. ChemRxiv. [Link]

-

6,6′-Ditriphenylamine-2,2′-bipyridine: Coordination Chemistry and Electrochemical and Photophysical Properties. Request PDF. [Link]

-

X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. ResearchGate. [Link]

-

Iron(III) mixed-ligand complexes: Synthesis, characterization and crystal structure determination of iron(III) hetero-ligand complexes containing 1,10-phenanthroline, 2,2′-bipyridine, chloride and dimethyl sulfoxide, [Fe(phen) Cl 3 (DMSO)] and [Fe(bipy) Cl 3 (DMSO)]. ResearchGate. [Link]

-

Insight into Unusual Supramolecular Self-Assemblies of Terthiophenes Directed by Weak Hydrogen Bonding. MDPI. [Link]

-

Electronic Influence of the 2,2′-Bipyridine-6,6′-dicarboxylate Ligand in Ru-Based Molecular Water Oxidation Catalysts. Inorganic Chemistry. [Link]

-

An Improved Synthesis of 6,6′Diamino2,2′-bipyridine. ResearchGate. [Link]

-

Coordination Polymers Based on Rhenium Octahedral Chalcocyanide Cluster Anions and Ag + Cations with Bipyridine Analogs. MDPI. [Link]

-

X-ray crystal structure of C6H3(CO2H)3-1,3,5·1.5(4,4′-bipy): a 'super trimesic acid' chicken-wire grid. Chemical Communications. [Link]

-

Surface supramolecular assemblies tailored by chemical/physical and synergistic stimuli: a scanning tunneling microscopy study. Nanoscale. [Link]

-

Evolution of Supramolecular Coordination Assemblies Visually Monitored by Time-Dependent Multicolor Fluorescence. PubMed. [Link]

-

Comparison of Photophysical Properties of Lanthanide(III) Complexes of DTTA- or DO3A-Appended Aryl-2,2′-Bipyridines. MDPI. [Link]

-

Structural and Spectroscopic Characterization of Rhenium Complexes Containing Neutral, Monoanionic, and Dianionic Ligands of 2,2'-Bipyridines and 2,2':6,2″-Terpyridines: An Experimental and Density Functional Theory (DFT)-Computational Study. Request PDF. [Link]

Sources

- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Covalent-Organic Frameworks Composed of Rhenium Bipyridine and Metal Porphyrins: Designing Heterobimetallic Frameworks with Two Distinct Metal Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present [mdpi.com]

Methodological & Application

Stille Coupling Protocols for 6,6'-Dichloro-3,3'-bipyridine Derivatives: An Application Note

Introduction: The Strategic Importance of 6,6'-Dichloro-3,3'-bipyridine in Modern Chemistry

The this compound scaffold is a pivotal building block in the synthesis of advanced materials and complex pharmaceutical agents. Its two reactive chlorine atoms, positioned at the electron-deficient 6 and 6' positions, offer a versatile platform for sequential or symmetrical functionalization. This allows for the construction of elaborate molecular architectures, including novel ligands for catalysis, functional polymers, and biologically active compounds. The Stille cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds, is particularly well-suited for the derivatization of this substrate.[1] Its tolerance of a wide array of functional groups and the relative stability of the requisite organostannane reagents make it a robust tool in the synthetic chemist's arsenal.[2][3]

This application note provides a comprehensive guide to performing Stille coupling reactions on this compound. It delves into the mechanistic rationale behind protocol choices, offers detailed step-by-step procedures for both mono- and di-functionalization, and discusses the critical parameters that govern reaction success. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to confidently and effectively utilize this versatile synthetic transformation.

The Causality Behind Experimental Choices: Navigating the Stille Coupling Landscape

The success of a Stille coupling reaction, particularly with a challenging substrate like this compound, hinges on a nuanced understanding of the interplay between the catalyst, ligand, solvent, and reaction conditions. The C-Cl bond is notoriously less reactive than its C-Br or C-I counterparts in the crucial oxidative addition step of the catalytic cycle. Therefore, careful selection of the catalytic system is paramount.

Catalyst and Ligand Selection: The heart of the Stille coupling is the palladium catalyst. While various Pd(0) and Pd(II) precursors can be used, the choice of ligand is the most critical factor influencing catalytic activity. For the activation of aryl chlorides, bulky and electron-rich phosphine ligands are generally required. These ligands stabilize the palladium center, promote the oxidative addition of the C-Cl bond, and facilitate the subsequent reductive elimination to form the desired product. Ligands such as XPhos, SPhos, and RuPhos have demonstrated efficacy in the coupling of challenging chloro-heteroarenes.

Solvent and Temperature: The choice of solvent can significantly impact reaction rates and yields. Aprotic, polar solvents like DMF, dioxane, and toluene are commonly employed. The reaction temperature is also a critical parameter that needs to be optimized. While higher temperatures can accelerate the reaction, they can also lead to undesired side reactions, such as homo-coupling of the organostannane or decomposition of the catalyst.

Additives: In some cases, the addition of a co-catalyst or additive can be beneficial. For instance, copper(I) iodide (CuI) has been shown to accelerate the transmetalation step, which can be rate-limiting. Fluoride sources, such as cesium fluoride (CsF), can also enhance the reactivity of the organostannane.

Visualizing the Stille Coupling Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key stages of a typical Stille coupling reaction.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

The following protocols provide detailed procedures for both the selective mono-arylation and the exhaustive di-arylation of this compound.

Protocol 1: Selective Mono-Arylation of this compound

This protocol is designed to favor the formation of the mono-substituted product, 6-aryl-6'-chloro-3,3'-bipyridine. The key to selectivity is the use of a slight excess of the dichlorobipyridine substrate relative to the organostannane.

Materials:

-

This compound

-

Aryl-tributylstannane (e.g., Phenyltributyltin)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Anhydrous Toluene

-

Anhydrous, degassed reaction vessel (e.g., Schlenk flask)

-

Standard laboratory glassware

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 equiv.), Pd₂(dba)₃ (2.5 mol%), and XPhos (5 mol%).

-

Reagent Addition: Add anhydrous toluene via syringe, followed by the aryl-tributylstannane (1.0 equiv.).

-

Reaction Execution: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Protocol 2: Di-Arylation of this compound

This protocol aims for the complete substitution of both chlorine atoms to yield the 6,6'-diaryl-3,3'-bipyridine. This is achieved by using a stoichiometric excess of the organostannane.

Materials:

-

This compound

-

Aryl-tributylstannane (e.g., 2-Thienyltributyltin)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Anhydrous, degassed reaction vessel

-

Standard laboratory glassware

-

Inert gas supply

Procedure:

-

Reaction Setup: In an inert atmosphere glovebox or using Schlenk technique, add this compound (1.0 equiv.) and Pd(PPh₃)₄ (5 mol%) to a reaction vessel.

-

Reagent Addition: Add anhydrous DMF, followed by the aryl-tributylstannane (2.2-2.5 equiv.).

-

Reaction Execution: Heat the mixture to 100-120 °C for 24-48 hours, monitoring by an appropriate analytical method.

-

Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, wash with saturated KF solution and then brine, dry over anhydrous magnesium sulfate, and concentrate. The desired 6,6'-diaryl-3,3'-bipyridine can be purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described protocols.

| Parameter | Protocol 1: Mono-Arylation | Protocol 2: Di-Arylation |

| Substrate | This compound | This compound |

| Organostannane | 1.0 equiv. | 2.2-2.5 equiv. |

| Pd Precatalyst | Pd₂(dba)₃ (2.5 mol%) | Pd(PPh₃)₄ (5 mol%) |

| Ligand | XPhos (5 mol%) | PPh₃ (in precatalyst) |

| Solvent | Toluene | DMF |

| Temperature | 110 °C | 100-120 °C |

| Typical Yield | 60-80% | 70-90% |

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. The progress of the reaction should be monitored by a reliable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry. The removal of tin byproducts is a critical step for obtaining a pure product and should be performed diligently.

Conclusion

The Stille coupling reaction is a highly effective method for the functionalization of this compound. By carefully selecting the catalyst, ligand, and reaction conditions, researchers can achieve both selective mono-arylation and exhaustive di-arylation with good to excellent yields. The protocols and insights provided in this application note offer a solid foundation for the successful implementation of this powerful synthetic tool in the development of novel molecules for a wide range of applications.

References

-

Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed.1986 , 25, 508–524. [Link]

-

Littke, A. F.; Fu, G. C. A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angew. Chem. Int. Ed.1998 , 37, 3387–3388. [Link]

-

Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997 , 50, 1–652. [Link]

-

Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43, 4704–4734. [Link]

-

Scott, W. J.; Stille, J. K. Palladium-catalyzed coupling of vinyl triflates with organostannanes. A general method for the synthesis of substituted dienes. J. Am. Chem. Soc.1986 , 108, 3033–3040. [Link]

Sources

Application Notes and Protocols for the Ullmann Coupling Synthesis of Symmetrical Bipyridines

Introduction: The Enduring Relevance of Ullmann Coupling in Bipyridine Synthesis

The symmetrical bipyridine scaffold is a cornerstone in modern chemistry, serving as a privileged bidentate ligand in catalysis, a fundamental building block for functional materials, and a key structural motif in numerous pharmaceutical compounds. The Ullmann coupling, a classic copper-catalyzed reaction first reported over a century ago, remains a valuable and frequently employed method for the synthesis of these symmetrical biaryl compounds.[1] While initially plagued by harsh reaction conditions such as high temperatures and the need for stoichiometric amounts of copper, modern advancements, particularly the introduction of catalytic systems with specialized ligands, have revitalized the Ullmann homocoupling as an efficient and practical synthetic tool.[2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a deep understanding of the Ullmann coupling conditions for synthesizing symmetrical bipyridines. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, present a comparative analysis of reaction parameters, and provide insights into troubleshooting common challenges.

Mechanistic Principles: A Closer Look at the Copper-Catalyzed Homocoupling

The precise mechanism of the Ullmann reaction has been a subject of extensive study, with evidence supporting different pathways depending on the specific reaction conditions. The classical mechanism is thought to involve the formation of an organocopper intermediate.[2] The reaction is initiated by the oxidative addition of a copper(I) species to the halopyridine. A second molecule of the halopyridine then reacts with this intermediate, followed by reductive elimination to form the new carbon-carbon bond of the bipyridine and regenerate the active copper catalyst.

Two potential pathways are often considered: a radical process and an anionic process.[3] While the exact mechanism can be nuanced, it is generally accepted that the reaction does not proceed via free aryl radicals. The use of ligands, such as diamines or amino acids, can significantly influence the reaction mechanism by stabilizing the copper intermediates, thereby facilitating the coupling under milder conditions.

Below is a generalized representation of the catalytic cycle for the Ullmann homocoupling of a 2-halopyridine to form 2,2'-bipyridine.

Sources

Application Notes and Protocols for the Functionalization of the 6,6'-Positions of 3,3'-Bipyridine

Introduction: The Strategic Importance of 3,3'-Bipyridine Scaffolds

The 3,3'-bipyridine framework is a privileged structural motif in coordination chemistry, catalysis, and materials science. Its unique C₂ symmetry and the distinct electronic properties of the pyridine rings make it a versatile building block for the construction of sophisticated molecular architectures. The functionalization of the 6,6'-positions, flanking the nitrogen atoms, is of particular strategic importance as it allows for the fine-tuning of the steric and electronic properties of the resulting ligands and their corresponding metal complexes. This targeted modification can profoundly influence catalytic activity, photophysical properties, and supramolecular assembly.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key synthetic methodologies for the targeted functionalization of the 6,6'-positions of 3,3'-bipyridine. The protocols described herein are based on established literature procedures and are designed to be both robust and adaptable to a variety of substrates.

Core Synthetic Strategies

The introduction of a diverse array of functional groups at the 6,6'-positions of 3,3'-bipyridine can be achieved through several powerful synthetic transformations. The choice of method is largely dictated by the desired substituent and the available starting materials. The most prevalent and effective strategies include:

-

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are the cornerstone of modern synthetic chemistry and offer a highly versatile approach for the formation of carbon-carbon and carbon-heteroatom bonds. Starting from a 6,6'-dihalo-3,3'-bipyridine precursor, a wide range of substituents can be introduced.

-

Directed ortho-Lithiation: This powerful technique allows for the direct functionalization of the C-H bonds at the 6 and 6' positions through the use of a directing group and a strong organolithium base.

-

Nucleophilic Aromatic Substitution (SNAr): In cases where the pyridine rings are sufficiently activated by electron-withdrawing groups, direct displacement of a leaving group at the 6,6'-positions by a nucleophile is a viable strategy.

This guide will delve into the practical aspects of each of these methodologies, providing detailed protocols and insights into the underlying chemical principles.

Palladium-Catalyzed Cross-Coupling Reactions: A Modular Approach

Palladium-catalyzed cross-coupling reactions are the most widely employed methods for the functionalization of the 6,6'-positions of 3,3'-bipyridine, primarily due to their broad substrate scope and functional group tolerance. The general approach involves the reaction of a 6,6'-dihalo-3,3'-bipyridine (typically chloro- or bromo-substituted) with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base.

Synthesis of the Key Precursor: 6,6'-Dichloro-3,3'-bipyridine

A common and versatile starting material for cross-coupling reactions is this compound. While not commercially available in large quantities, it can be synthesized from 3,3'-bipyridine-N,N'-dioxide.

Protocol 1: Synthesis of this compound

-

Materials: 3,3'-Bipyridine-N,N'-dioxide, Phosphorus oxychloride (POCl₃), round-bottom flask, reflux condenser, heating mantle, stirring plate, ice bath, filtration apparatus.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, carefully add 3,3'-bipyridine-N,N'-dioxide.

-

Slowly add an excess of phosphorus oxychloride (POCl₃) to the flask at room temperature with stirring. The reaction is exothermic.

-

Once the initial exotherm subsides, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.

-

After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it onto crushed ice. This step should be performed in a well-ventilated fume hood as it generates HCl gas.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene, to afford pure this compound as a white to off-white solid.

-

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the introduction of aryl, heteroaryl, and alkyl groups.[1][2][3] It involves the reaction of the dihalobipyridine with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.

Workflow for Suzuki-Miyaura Coupling:

Suzuki-Miyaura Coupling Workflow

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound

-

Materials: this compound, Aryl- or alkylboronic acid (2.2 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%), Base (e.g., K₂CO₃, Cs₂CO₃) (3-4 equivalents), Solvent (e.g., Toluene, Dioxane, DMF), Water, Schlenk flask or sealed tube, inert atmosphere (Argon or Nitrogen).

-

Procedure:

-

To a Schlenk flask or sealed tube, add this compound, the boronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the degassed solvent and a small amount of degassed water (e.g., a 10:1 ratio of organic solvent to water).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.[4]

-

Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 6,6'-disubstituted-3,3'-bipyridine.[4]

-

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 70-95 | [5] |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 80-98 | [6] |

Stille Coupling: Utilizing Organostannanes

The Stille coupling employs organostannanes as the coupling partner and is particularly useful for introducing a wide variety of carbon-based fragments.[4][7][8] A key advantage is the stability of organostannanes to a broad range of reaction conditions. However, the toxicity of tin compounds necessitates careful handling and purification.

Protocol 3: General Procedure for Stille Coupling of this compound

-

Materials: this compound, Organostannane (2.2 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (2-5 mol%), Ligand (if needed, e.g., PPh₃, AsPh₃), Solvent (e.g., Toluene, DMF, THF), inert atmosphere.

-

Procedure:

-

In a Schlenk flask, dissolve this compound, the organostannane, the palladium catalyst, and the ligand (if used) in the chosen anhydrous, degassed solvent.

-

Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C for 12-48 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

-

Stir the mixture vigorously for 1-2 hours, then filter through a pad of Celite®.

-

Extract the filtrate with an organic solvent, wash with brine, and dry over anhydrous sulfate.

-

Purify the product by column chromatography.

-

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling is the premier method for installing alkyne functionalities.[9][10] It typically involves a palladium catalyst in conjunction with a copper(I) co-catalyst.

Protocol 4: General Procedure for Sonogashira Coupling of this compound

-

Materials: this compound, Terminal alkyne (2.5 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%), Copper(I) iodide (CuI) (4-10 mol%), Base (e.g., Triethylamine, Diisopropylamine), Solvent (e.g., THF, DMF), inert atmosphere.

-

Procedure:

-

To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

-

Evacuate and backfill with an inert gas.

-

Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitored by TLC or GC-MS).

-

Remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent and water.

-

Wash the organic layer with saturated aqueous ammonium chloride solution to remove copper salts, followed by brine.

-

Dry the organic phase and purify by column chromatography to afford the 6,6'-dialkynyl-3,3'-bipyridine.[11]

-

Buchwald-Hartwig Amination: C-N Bond Formation

For the introduction of amino groups, the Buchwald-Hartwig amination is the method of choice.[12][13][14][15] This reaction allows for the coupling of a wide range of primary and secondary amines.

Protocol 5: General Procedure for Buchwald-Hartwig Amination of this compound

-

Materials: this compound, Amine (2.5 equivalents), Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%), Ligand (e.g., BINAP, XPhos) (2-6 mol%), Strong base (e.g., NaOt-Bu, K₃PO₄) (3-4 equivalents), Anhydrous solvent (e.g., Toluene, Dioxane), inert atmosphere.

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, the ligand, and the base.

-

Add the this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

After cooling, dilute the reaction with an organic solvent and filter through a plug of silica gel.

-

Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain the 6,6'-diamino-3,3'-bipyridine derivative.

-

Directed ortho-Lithiation: A C-H Functionalization Strategy

Workflow for Directed ortho-Lithiation:

Directed ortho-Lithiation Workflow

Protocol 6: General Procedure for Directed ortho-Lithiation of 3,3'-Bipyridine

-

Materials: 3,3'-Bipyridine, Organolithium reagent (e.g., n-Butyllithium, Lithium diisopropylamide (LDA)) (2.2 equivalents), Anhydrous solvent (e.g., THF, Diethyl ether), Electrophile (e.g., I₂, (CH₃)₃SiCl, DMF) (2.5 equivalents), inert atmosphere, low-temperature cooling bath (-78 °C).

-

Procedure:

-

Dissolve 3,3'-bipyridine in the anhydrous solvent in a flame-dried Schlenk flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the organolithium reagent dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete lithiation.

-

Add the electrophile dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over an anhydrous sulfate.

-

Remove the solvent in vacuo and purify the residue by column chromatography or recrystallization.

-

| Organolithium Reagent | Electrophile | Typical Product |

| n-BuLi | I₂ | 6,6'-Diiodo-3,3'-bipyridine |

| LDA | (CH₃)₃SiCl | 6,6'-Bis(trimethylsilyl)-3,3'-bipyridine |

| n-BuLi | DMF | 3,3'-Bipyridine-6,6'-dicarboxaldehyde |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution can be a straightforward method for introducing certain functional groups, particularly amines and alkoxides, at the 6,6'-positions. This reaction is most effective when the 3,3'-bipyridine ring is activated by electron-withdrawing groups and a good leaving group (e.g., a halide) is present at the target positions.

Protocol 7: General Procedure for SNAr of 6,6'-Dihalo-3,3'-bipyridine

-

Materials: 6,6'-Dihalo-3,3'-bipyridine (with activating groups if necessary), Nucleophile (e.g., sodium methoxide, potassium amide, an amine) (excess), Polar aprotic solvent (e.g., DMF, DMSO), Base (if the nucleophile is not basic enough, e.g., K₂CO₃).

-

Procedure:

-

Dissolve the 6,6'-dihalo-3,3'-bipyridine in the polar aprotic solvent.

-

Add the nucleophile and the base (if required).

-

Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the reactivity of the substrate and nucleophile.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize or purify by column chromatography as needed.

-

An example of this type of transformation is the synthesis of 6,6'-diamino-2,2'-bipyridine from 6,6'-dibromo-2,2'-bipyridine using potassium amide in liquid ammonia, which proceeds in high yield. A similar approach could be adapted for the 3,3'-bipyridine analogue.

Conclusion and Future Perspectives

The methodologies outlined in these application notes provide a robust toolkit for the synthesis of a wide array of 6,6'-disubstituted-3,3'-bipyridines. Palladium-catalyzed cross-coupling reactions offer the greatest versatility, while directed ortho-lithiation and nucleophilic aromatic substitution provide valuable alternative strategies. The continued development of more active and selective catalysts, particularly for C-H functionalization, will undoubtedly expand the synthetic chemist's ability to create novel 3,3'-bipyridine-based molecules with tailored properties for applications in catalysis, medicine, and materials science.

References

-

Oderinde, M. S., & Johannes, J. W. (2017). Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]Iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4'-bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses, 94, 77-92. [Link]

-

Thibault, M. E., Luska, K. L., & Schlaf, M. (2007). An Improved Synthesis of 6,6'-Diamino-2,2'-bipyridine. Synthesis, 2007(05), 791-793. [Link]

-

(2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [Link]

-

(2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

(n.d.). Dimethyl 6,6'-dicyano-2,2'-bipyridine-3,3'-dicarboxylate. PubMed. [Link]

-

(n.d.). Synthesis of bipyridine (six examples). (a–c) Stille coupling. (d–f)... ResearchGate. [Link]

-

Huang, H., Alvarez-Hernandez, J. L., Hazari, N., Mercado, B. Q., & Uehling, M. R. (2024). Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. ACS Catalysis, 14(9), 6897-6914. [Link]

-

(2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link]

-

(n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

(n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

-

Cooksey, C. J. (2012). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6'-Dibromoindigo). Molecules, 17(5), 5485-5502. [Link]

-

Lee, J.-H., & Kim, K. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(2), 481. [Link]

-

(n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

(2010). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. Request PDF. [Link]

-

Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

-

(n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

- (n.d.). Method for synthetizing 3,6-dichloropyridazine.

-

(2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

-

(n.d.). Stille reaction. Wikipedia. [Link]

-

Park, J. H., Park, J. Y., Kim, J. H., Kim, Y. K., & You, Y. (2016). Synthesis, crystal structure and photophysical properties of bissilver(I). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1639–1642. [Link]

-

(2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Cooksey, C. J. (2017). Preparation of Tyrian Purple (6,6'-Dibromoindigo): Past and Present. Colorants, 1(1), 2. [Link]

-

(n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]

-

(2017). Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4'. ResearchGate. [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

- (n.d.). Methods and compounds for producing nylon 6,6.

-

(2017). Suzuki reactions in novel liquids. Diva-Portal.org. [Link]

-

(n.d.). Synthesis, substitiuent effects, optical properties, and crystal structures of substituted platinum (II) biphenyl bipyridine com. SOAR. [Link]

-

(2020). Tris(2,2'-bipyrazyl) Ruthenium(II) Bis(tetrakis(3,5-bis(trifluoromethyl)phenyl)borate). Organic Syntheses. [Link]

-

(n.d.). 6,6'-Dimethyl-3,3'-bipyridine. PubChem. [Link]

-

Zhu, Q., Liao, L. C., Cheng, G., Yang, W., Deng, Y. Y., & Yang, D. Q. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]77559)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. diva-portal.org [diva-portal.org]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. youtube.com [youtube.com]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6,6'-DIMETHOXY-2-2'-BIPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. research.rug.nl [research.rug.nl]

- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,6'-Dichloro-3,3'-bipyridine

Welcome to the technical support center for the synthesis of 6,6'-Dichloro-3,3'-bipyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic compound. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before starting or optimizing your synthesis.

Q1: What are the primary synthetic routes to this compound?

The synthesis of this compound, a symmetrical bipyridine, is typically achieved through the homocoupling of a 2-chloro-5-halopyridine precursor. The most prevalent and historically significant methods include:

-

Ullmann-type Couplings: This classic method involves the copper-mediated homocoupling of aryl halides, often requiring high temperatures.[1]

-

Nickel-Catalyzed Couplings: Modern approaches frequently utilize nickel complexes, which can offer higher yields and milder reaction conditions compared to traditional copper-based systems.[2] These are often the methods of choice for their efficiency.

-

Palladium-Catalyzed Couplings: While palladium catalysts are workhorses for cross-coupling reactions like Suzuki and Stille, their use in bipyridine synthesis can be hampered by strong product coordination, which deactivates the catalyst.[2][3] However, with careful ligand selection and optimization, they remain a viable option.

Q2: Which coupling method is generally recommended for this synthesis?

For the synthesis of this compound, nickel-catalyzed homocoupling is often the most effective strategy. Nickel catalysts have demonstrated high efficacy in coupling pyridyl halides and can be more cost-effective than palladium.[2] They can also overcome some of the challenges associated with catalyst inhibition that plague palladium systems, where the bidentate nitrogen atoms of the bipyridine product can act as a strong ligand, sequestering the metal center.[2][4]

Q3: What is the ideal starting material for synthesizing this compound?

The logical precursor is a 2-chloro-5-halopyridine. The choice of the halogen at the 5-position (I, Br) is critical.

-

2-Chloro-5-iodopyridine: Aryl iodides are generally more reactive in cross-coupling reactions than bromides or chlorides due to the weaker C-I bond, which facilitates oxidative addition.[5] This increased reactivity often allows for milder reaction conditions.

-

2-Chloro-5-bromopyridine: While less reactive than the iodo-analogue, bromopyridines are common and effective substrates. They may require slightly more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system.

For initial attempts and optimization, 2-chloro-5-iodopyridine is often preferred due to its higher reactivity.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Problem Area 1: Low or No Product Yield

Q: My nickel-catalyzed homocoupling reaction shows very low conversion of the starting material. What should I investigate first?

A: Low conversion in nickel-catalyzed couplings often points to issues with catalyst activation or purity of reagents.

Causality & Solution Pathway:

-

Inert Atmosphere Integrity: Nickel(0) catalysts are highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed.

-

Reagent Purity:

-

Solvent: Ensure your solvent (e.g., DMF, DME) is anhydrous. Water can react with the organometallic intermediates and quench the catalytic cycle.

-

Starting Material: Verify the purity of your 2-chloro-5-halopyridine. Impurities can interfere with the catalyst.

-

-

Catalyst System:

-

Pre-catalyst vs. Active Catalyst: Are you using a Ni(II) pre-catalyst (like NiCl₂(PPh₃)₂) with a reducing agent (like zinc powder) or a Ni(0) source directly (like Ni(COD)₂)? If using a pre-catalyst, ensure the reducing agent is active. You can often activate zinc powder by washing it with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum.

-

Ligand Choice: The choice of ligand is crucial. Phosphine ligands like triphenylphosphine (PPh₃) are common. The ratio of ligand to nickel can also be critical; an optimal ratio is often 4:1 (PPh₃:Ni).[2]

-

Q: I am attempting an Ullmann coupling with copper, but the reaction is sluggish and requires very high temperatures (>200 °C), leading to decomposition. How can I improve this?

A: The classic Ullmann reaction is notorious for requiring harsh conditions.[1] Modern modifications can significantly improve its efficiency.

Causality & Solution Pathway:

-

Copper Source and Activation:

-

Instead of bulk copper powder, use activated copper (e.g., Rieke copper) or a more soluble Cu(I) source like copper(I) iodide (CuI).

-

The use of copper nanoparticles stabilized in solvents like DMF has also been shown to catalyze Ullmann homocoupling with improved yields.[5]

-

-

Use of Ligands: The addition of ligands can stabilize the organocopper intermediates and accelerate the reaction, allowing for lower temperatures. Bidentate nitrogen ligands, such as 1,10-phenanthroline or bipyridine derivatives themselves, can be effective.

-

Solvent Choice: High-boiling point polar aprotic solvents like DMF, NMP, or DMSO are typically used. Ensure the solvent is anhydrous.

Problem Area 2: Side Product Formation

Q: My reaction produces a significant amount of a dehalogenated side product (2-chloropyridine). What causes this and how can it be minimized?

A: Dehalogenation, or hydrodehalogenation, is a common side reaction where the halogen atom is replaced by a hydrogen atom.

Causality & Solution Pathway:

-

Source of Protons: This side reaction requires a proton source. Trace amounts of water in the solvent or reagents are the most common culprits. Rigorously drying all components is essential.

-

Reaction Mechanism: In nickel-catalyzed systems, certain intermediates can react with proton sources. Vanderesse et al. noted that the side reaction giving the reduced product could be suppressed to about 20% by carefully optimizing the ratio of catalyst components.[2]

-

Choice of Base/Additives: If your system uses a base, ensure it is anhydrous. Some bases can contain water or be hygroscopic.

Q: I am observing the formation of an unidentified high-melting point side product in my reaction mixture. What could it be?

A: In coupling reactions, particularly under harsh conditions, polymerization or the formation of complex coordination compounds can occur.[6]

Causality & Solution Pathway:

-

Tar Formation: Overheating or prolonged reaction times can lead to the formation of tar-like, insoluble byproducts.[6] It is advisable to monitor the reaction by TLC or GC-MS and stop it as soon as the starting material is consumed.

-

Insoluble Catalyst Complexes: The bipyridine product can form highly stable, insoluble complexes with the transition metal catalyst. This not only removes the catalyst from the cycle but can also present as an insoluble byproduct.

Problem Area 3: Purification Challenges

Q: this compound has low solubility, making column chromatography difficult. What are the best methods for purification?

A: The purification of sparingly soluble compounds requires alternative techniques to traditional silica gel chromatography.

Causality & Solution Pathway:

-

Solvent Washing/Trituration: This is often the most effective method. The crude product can be washed or triturated with a series of solvents to remove different impurities. A typical sequence might be:

-

Wash with water to remove inorganic salts.

-

Wash with a non-polar solvent like hexanes to remove non-polar organic impurities.

-

Wash with a moderately polar solvent like cold ethanol or diethyl ether to remove remaining starting materials or more soluble byproducts.[7]

-

-

Recrystallization: While challenging, recrystallization from a high-boiling point solvent (e.g., toluene, xylene, or chlorobenzene) can yield high-purity material. The key is to find a solvent in which the product is sparingly soluble at room temperature but significantly more soluble at elevated temperatures.

-

Sublimation: For thermally stable compounds, vacuum sublimation is an excellent method for obtaining very pure crystalline product, as it effectively separates the non-volatile impurities.[6]

Visualizations & Data

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical decision-making process when troubleshooting a low-yield coupling reaction.

Caption: A decision tree for troubleshooting low yields.

General Synthesis and Purification Workflow

Caption: General workflow for synthesis and purification.

Table 1: Comparison of Catalytic Systems for Bipyridine Synthesis

| Catalytic System | Typical Precursor | Advantages | Common Challenges | Reference |

| Nickel-Catalyzed | NiCl₂(PPh₃)₂ / Zn | Good yields, milder conditions than Ullmann, cost-effective. | Oxygen sensitive, requires inert atmosphere, potential for dehalogenation side products. | [2] |

| Ullmann (Copper) | Cu powder or CuI | Classic method, inexpensive reagents. | Harsh conditions (high temp), often low yields, tar formation. | [1] |

| Palladium-Catalyzed | Pd(PPh₃)₄ or PdCl₂(dppf) | High functional group tolerance, well-studied. | Catalyst deactivation by bipyridine product, higher cost. | [2][3] |

Experimental Protocols

The following protocol is a representative procedure for a nickel-catalyzed homocoupling reaction, synthesized from literature principles.

Protocol 1: Nickel-Catalyzed Homocoupling of 2-Chloro-5-iodopyridine

Materials:

-

2-Chloro-5-iodopyridine (1.0 eq)

-

Bis(triphenylphosphine)nickel(II) chloride (NiCl₂(PPh₃)₂) (10 mol%)

-

Triphenylphosphine (PPh₃) (20 mol%)

-

Activated Zinc powder (2.0 eq)

-

Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

-

Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add activated zinc powder (2.0 eq), NiCl₂(PPh₃)₂ (0.10 eq), and PPh₃ (0.20 eq).

-

Inerting: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

-

Reagent Addition: Under a positive flow of argon, add 2-chloro-5-iodopyridine (1.0 eq) followed by anhydrous, degassed DMF. The volume of DMF should be sufficient to create a 0.2-0.5 M solution with respect to the starting material.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The mixture will typically turn from a suspension to a dark, homogeneous solution.

-

Monitoring: Monitor the progress of the reaction by taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding 2 M aqueous ammonia or saturated aqueous ammonium chloride to dissolve the zinc salts.

-

Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Triturate the crude solid with cold ethanol to remove soluble impurities. Filter and collect the solid.

-

For higher purity, recrystallize the product from hot toluene or perform vacuum sublimation.

-

References

-

Huang, H., Alvarez-Hernandez, J. L., Hazari, N., Mercado, B. Q., & Uehling, M. R. (2024). Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. ACS Catalysis, 14(9), 6897–6914. [Link]

-

Wolk, J. L., & Frimer, A. A. (2010). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). Molecules, 15(8), 5561–5580. [Link]

-

Kim, J. S., & Kim, J. H. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(1), 238. [Link]

-

Wolk, J. L., & Frimer, A. A. (2010). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules, 15(8), 5473-5504. [Link]

-

Synthesis and Coordination Chemistry of a Benzannulated Bipyridine: 6,6'-Biphenanthridine. (2022). Inorganic Chemistry. [Link]

-

Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]

-

Kim, J. S., & Kim, J. H. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [Link]

-

Bécsi, B., Novák, Z., & Kotschy, A. (2021). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Catalysts, 11(11), 1373. [Link]

-

Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. (2021). Organic Letters. [Link]

-

Thibault, M. E., Luska, K. L., & Schlaf, M. (2007). An Improved Synthesis of 6,6′Diamino2,2′-bipyridine. Synthesis, 2007(05), 791-793. [Link]

-

Kim, J. S., & Kim, J. H. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(1), 238. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

Sources

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Navigating Solubility Challenges with 6,6'-Dichloro-3,3'-bipyridine

Welcome to the technical support center for 6,6'-Dichloro-3,3'-bipyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic endeavors. Its inherent low solubility presents a common, yet manageable, experimental hurdle. This document provides in-depth, field-proven insights and troubleshooting strategies to ensure your reactions proceed efficiently and successfully.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of this compound contribute to its low solubility?

A1: The poor solubility of this compound is primarily due to its molecular structure. The planar, rigid aromatic system promotes strong intermolecular π-π stacking interactions. These forces create a stable crystal lattice structure that requires significant energy to disrupt, a task many common organic solvents cannot achieve at ambient temperatures.

Q2: Which solvents are generally recommended for reactions involving this compound?

A2: High-boiling point, polar aprotic solvents are typically the most effective. These include:

-

N,N-Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

1,4-Dioxane

-

Toluene

-

N-Methyl-2-pyrrolidone (NMP)

The choice of solvent is critical and often reaction-specific, particularly in palladium-catalyzed cross-coupling reactions where the solvent can influence catalyst stability and reactivity.[1][2]

Q3: My reaction protocol calls for a lower-boiling solvent like THF or ethanol, but the starting material won't dissolve. What's the issue?

A3: While THF and ethanol are excellent solvents for a wide range of organic compounds, they often lack the solvating power and the ability to reach sufficiently high temperatures to effectively dissolve this compound. For this specific substrate, these solvents are generally only viable if the reaction can be driven at reflux for extended periods, and even then, it may remain a suspension.

Q4: How does increasing the temperature improve the solubility of this compound?

A4: For most solids dissolving in a liquid, the process is endothermic, meaning it requires an input of energy.[3] Increasing the temperature provides the necessary thermal energy (kinetic energy) to the solvent molecules, allowing them to more effectively break the strong intermolecular bonds within the crystal lattice of the solute.[4][5] This is consistent with Le Chatelier's principle; adding heat to an endothermic process shifts the equilibrium towards dissolution.

Troubleshooting Guide: From Slurries to Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying cause and actionable solutions.

Issue 1: My this compound remains a solid in my chosen solvent even after prolonged stirring at room temperature.

-

The Scientific Reason: The kinetic barrier to dissolution at room temperature is too high. The solvent lacks sufficient energy to overcome the lattice energy of the solid.

-

Troubleshooting Protocol:

-

Apply Heat: Gently warm the mixture. For many reactions, temperatures between 80 °C and 140 °C are necessary to achieve dissolution and initiate the reaction.[6] Always use a condenser and ensure your reaction vessel is properly sealed for heating.

-

Introduce a Co-Solvent: If a single solvent system is not effective or desirable, a co-solvent can be used. For instance, in a Suzuki coupling, a mixture of toluene and a more polar solvent like DMF or even a small amount of water can sometimes improve solubility and facilitate the reaction.[7]

-

Utilize Mechanical Agitation: Sonication can be a powerful tool to break apart solid aggregates and increase the surface area available for solvation, thereby accelerating the dissolution process.

-

Switch to a More Effective Solvent: If heating and sonication are insufficient, you may need to select a more potent solvent from the recommended list (see FAQs).

-

Issue 2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish or fails completely. I suspect a solubility problem.

-

The Scientific Reason: For a catalytic cycle to proceed efficiently, all components must be accessible in the solution phase.[1] If this compound has very low solubility, its effective concentration in the solution is minimal. This makes the oxidative addition step, the first and often rate-limiting step in many cross-coupling reactions, extremely slow.[8]

-

Troubleshooting Protocol:

| Reaction Type | Recommended Solvents | Boiling Point (°C) | Key Considerations |

| Suzuki Coupling | Toluene, Dioxane, DMF, 2-MeTHF | 111, 101, 153, 80 | Toluene and dioxane are common, but DMF may be needed for stubborn solubility issues.[7] Water can sometimes be used as a co-solvent. |

| Buchwald-Hartwig Amination | Toluene, Dioxane, DME | 111, 101, 85 | These solvents are frequently used.[9][10] For particularly challenging substrates, higher temperatures in toluene or dioxane are often successful. |

| Stille Coupling | Toluene, DMF | 111, 153 | Toluene is a standard solvent for Stille couplings.[11] |

Experimental Workflow: Setting Up a Reaction with a Poorly Soluble Substrate

The following diagram outlines a logical workflow for setting up a reaction where the solubility of this compound is a concern.

Caption: Workflow for reactions with this compound.

Issue 3: Even at reflux in a high-boiling solvent, my reaction mixture is a heterogeneous slurry. How can I proceed?

-

The Scientific Reason: In some cases, complete dissolution may not be achievable. The reaction must then proceed under heterogeneous conditions. The key is to maximize the surface area of the solid and ensure it is constantly interacting with the catalyst in solution.

-

Troubleshooting Protocol:

-

Ensure Vigorous Stirring: Use a powerful overhead stirrer or a large, appropriately shaped magnetic stir bar to keep the solid suspended. A poorly stirred slurry will have a much lower reaction rate.

-

Grind the Solid: Before adding it to the reaction flask, gently grind the this compound with a mortar and pestle. This increases the surface area-to-volume ratio, which can enhance the rate of dissolution and reaction.

-

Confirm Reagent Viability: In a heterogeneous mixture, it's crucial to confirm that the reaction is actually proceeding, albeit slowly. Take small aliquots over time and analyze them by LC-MS to monitor the consumption of starting material and the formation of the product.

-

Consider Microwave Synthesis: If conventional heating is ineffective, microwave-assisted synthesis can be a powerful alternative. The rapid, high-energy heating can often overcome solubility barriers and dramatically reduce reaction times.

-

Decision Tree for Troubleshooting Solubility Issues

This diagram provides a logical path for diagnosing and solving solubility problems during your experiment.

Caption: A decision-making guide for solubility challenges.

References

-

Temperature Effects on Solubility. (2023). Chemistry LibreTexts. [Link]

-

Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Recent Progress on the Synthesis of Bipyridine Derivatives. (2024). MDPI. [Link]

-

How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]

-

Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon. (2025). Journal of Education, Society and Behavioural Science. [Link]

-

Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility. (2014). YouTube. [Link]

-

Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki–Miyaura Couplings. (2020). NIH. [Link]

-

Green Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). (n.d.). pubs.acs.org. [Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Reaction Conditions for Functionalizing Chlorinated Pyridines

Welcome to the technical support center dedicated to the functionalization of chlorinated pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), detailed protocols, and mechanistic insights to help you navigate the complexities of these critical reactions. Pyridine moieties are ubiquitous in pharmaceuticals and agrochemicals, and the ability to efficiently and selectively functionalize readily available chloropyridine feedstocks is paramount. This resource aims to be your comprehensive guide to overcoming common challenges and achieving optimal results in your synthetic endeavors.

Section 1: General Troubleshooting and FAQs

This section addresses broad issues applicable to various functionalization reactions of chlorinated pyridines.

Q1: My cross-coupling reaction with a chloropyridine is sluggish or fails completely. What are the first things I should check?

A: Low reactivity of the C-Cl bond is the most common hurdle.[1] Here’s a systematic approach to troubleshooting:

-

Catalyst System:

-

Palladium Source: Ensure your palladium precatalyst is active. For challenging couplings, consider using more advanced, air-stable precatalysts (e.g., G3 or G4 palladacycles) that efficiently generate the active Pd(0) species.[2]

-

Ligand Choice: This is often the most critical parameter. Standard ligands like triphenylphosphine (PPh₃) are frequently ineffective for activating C-Cl bonds. Bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphines like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are typically required to promote the rate-limiting oxidative addition step.[3]

-

Catalyst Loading: For difficult substrates, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can be beneficial.[2]

-

-

Reaction Conditions:

-

Inert Atmosphere: Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[2] For detailed guidance, refer to the protocol on Setting up an Inert Atmosphere .

-

Solvent Purity: Use anhydrous, degassed solvents. Water and oxygen can interfere with the catalytic cycle. Common choices include toluene, 1,4-dioxane, and THF.[2]

-

Temperature: Higher temperatures (typically 80-120 °C) are often necessary to facilitate C-Cl bond activation.[3]

-

-

Reagent Quality:

-

Boronic Acid/Ester Quality (for Suzuki Coupling): Impurities in boronic acids can poison the catalyst.[4] Protodeboronation (replacement of the boronic acid group with hydrogen) can also be a significant issue, especially with electron-deficient or heteroaromatic boronic acids.[5] It is advisable to use high-purity boronic acids or their more stable pinacol ester derivatives.

-

Base Quality: Ensure your base is anhydrous and of high purity.

-

Below is a troubleshooting workflow to guide your decision-making process:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of Substituted 3,3'-Bipyridines